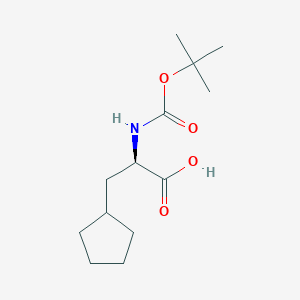

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (CAS: 219819-74-6) is a chiral amino acid derivative featuring a cyclopentyl side chain and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and peptide-based therapeutics. The Boc group enhances stability during synthetic processes, while the cyclopentyl moiety contributes to steric bulk and lipophilicity, influencing target binding and pharmacokinetics .

Propriétés

IUPAC Name |

(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473221 | |

| Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219819-74-6 | |

| Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the protective group under specific conditions. Additionally, it may interact with other biomolecules, such as amino acids and nucleotides, facilitating the formation of desired products in biochemical pathways.

Cellular Effects

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound allows for the selective formation of peptide bonds, which are crucial for protein synthesis and function. It can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of specific peptides and proteins that regulate these processes. The presence of the tert-butoxycarbonyl group can also affect the compound’s stability and reactivity within the cellular environment.

Molecular Mechanism

At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid exerts its effects through the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group can be selectively removed under mild conditions, such as treatment with acids or specific enzymes, allowing the amino group to participate in subsequent reactions. This selective deprotection mechanism is crucial for the controlled synthesis of peptides and other complex molecules. The compound may also interact with specific enzymes, such as peptidases, which facilitate the removal of the protective group and enable further biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to moisture, heat, or light. Long-term studies have shown that the compound can maintain its protective function for extended periods, but its effectiveness may decrease with prolonged exposure to harsh conditions. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for its continued effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects the amino group and facilitates peptide synthesis without causing significant adverse effects. At higher doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s protective function is optimal within a specific dosage range, beyond which its effectiveness decreases, and adverse effects become more pronounced.

Metabolic Pathways

®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases and proteases, which facilitate the removal of the tert-butoxycarbonyl group and enable the formation of peptide bonds. Additionally, it may interact with cofactors and other biomolecules that regulate metabolic flux and metabolite levels, influencing the overall efficiency of biochemical reactions.

Transport and Distribution

Within cells and tissues, ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective function. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within the cell.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, commonly referred to as Boc-Cys(Trt)-OH, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the chemical properties, biological activities, and relevant case studies associated with this compound.

- Chemical Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 127095-92-5

- Solubility : Soluble in various organic solvents; specific solubility data can be found in preparation protocols.

| Property | Value |

|---|---|

| Molecular Weight | 271.35 g/mol |

| Solubility | Varies by solvent |

| Purity | >98% |

Biological Activity

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid primarily revolves around its role as a building block in peptide synthesis and its potential therapeutic applications.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : Preliminary studies suggest that it may interact with certain receptors, influencing signaling pathways critical for cellular responses.

Therapeutic Potential

Research indicates that this compound may have applications in:

- Cancer Therapy : Its ability to modulate enzymatic activity is being investigated for potential use in cancer treatment.

- Neurological Disorders : There is emerging evidence suggesting neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

-

Study on Enzyme Inhibition :

- Researchers evaluated the inhibitory effects of (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid on specific proteases involved in cancer progression. Results indicated a significant reduction in enzymatic activity at micromolar concentrations, suggesting a potential role in therapeutic interventions.

-

Neuroprotective Effects :

- A study conducted on animal models demonstrated that administration of the compound resulted in decreased markers of oxidative stress and inflammation, indicating possible neuroprotective properties. This aligns with its hypothesized mechanism of action involving receptor modulation.

Comparaison Avec Des Composés Similaires

Aliphatic vs. Aromatic Substituents

- Cyclopentyl Group (Target Compound) : The cyclopentyl group provides moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability. This makes it suitable for enzyme inhibition applications, as seen in type D/L inhibitors (e.g., CW1–CW20 in ) .

- Cyclopropyl Group: (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid () has a smaller, more rigid cyclopropane ring. This reduces steric bulk but may limit hydrophobic interactions in binding pockets.

- Methyl Group: (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid () has a simpler methyl substituent, lowering molecular weight (203.24 g/mol) and lipophilicity, which may enhance aqueous solubility but reduce target affinity.

Aromatic and Heteroaromatic Substituents

- However, the S-configuration may alter biological activity compared to the R-form.

- Phenyl Group: (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid () has a phenyl side chain (molecular weight: 265.31 g/mol), increasing hydrophobicity and rigidity compared to cyclopentyl.

- 5-Fluoro-1H-indol-3-yl: (R)-2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid () combines aromaticity and fluorine, improving metabolic stability and binding affinity through halogen bonds.

Stereochemical and Functional Group Modifications

- Hydroxy Group: (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid () includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

- Trifluoromethylphenyl : The compound in features a trifluoromethylphenyl group, adding strong electron-withdrawing effects and enhancing resistance to oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.